
1-(5-Iodo-2-methylphenyl)guanidine
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Overview
Description
1-(5-Iodo-2-methylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. Guanidine derivatives are characterized by their strong basicity and resonance-stabilized guanidinium cations, which contribute to their diverse applications in pharmaceuticals, biocides, and materials science . The iodine substituent in this compound enhances its molecular weight and may influence lipophilicity, while the methyl group contributes to steric effects and electronic modulation.
Preparation Methods
The synthesis of 1-(5-Iodo-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-iodo-2-methylaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Iodo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Scientific Research Applications
1-(5-Iodo-2-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural Comparison
Key structural differences among guanidine derivatives arise from substituents on the aromatic or heteroaromatic rings. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: Sulfonylguanidines (): 210–250°C, influenced by sulfonyl and chloro groups . 1-(2-Methyl-5-nitrophenyl)guanidinium picrate (): 246–249°C due to strong hydrogen bonding . 1-(4-aminophenyl)guanidine nitrate (): 189–190°C, lower due to nitrate counterion .
- Spectroscopic Data :
Biological Activity
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article provides an overview of its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.
Structural Overview
This compound has the following molecular characteristics:
- Molecular Formula : C10H12I N3
- Molecular Weight : Approximately 275.09 g/mol
The compound features a guanidine functional group attached to a phenyl ring with an iodine atom and a methyl substituent, which significantly influences its reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has been utilized in various studies to explore its effects on specific enzymatic pathways. For instance, it has shown potential in inhibiting MSK1 (mitogen and stress-activated protein kinase 1), which is crucial in inflammatory responses. The compound demonstrated an IC50 value of approximately 18 µM in inhibiting MSK1 activity, indicating moderate potency .
Protein Interactions
The compound interacts with proteins through hydrogen bonding and electrostatic interactions. These interactions are essential for modulating the activity of target biomolecules, which can lead to changes in cellular processes such as gene expression and signal transduction. Its guanidine moiety facilitates these interactions, allowing for stable complex formation with various biological molecules.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
1-(4-Iodo-2-methylphenyl)guanidine | Iodine atom in the ortho position | Different reactivity patterns due to substitution location |
1-(5-Bromo-2-methylphenyl)guanidine | Bromine instead of iodine | Variations in chemical properties due to halogen differences |
1-(5-Iodo-2-ethylphenyl)guanidine | Ethyl substitution instead of methyl | Altered steric effects impacting reactivity |
These comparisons highlight how variations in halogen substitution and alkyl groups can influence both chemical behavior and biological activity, underscoring the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- MSK1 Inhibition : In vitro assays demonstrated that this compound effectively inhibited MSK1 activity, leading to reduced inflammatory cytokine release (IC50 ~18 µM). This suggests potential therapeutic applications in treating inflammatory diseases .
- Protein Binding Studies : Investigations into the binding affinity of this compound to various proteins revealed its capability to form stable complexes, which is critical for understanding its mechanism of action. The guanidine group enhances binding through multiple interaction modes.
- Gene Expression Modulation : Preliminary studies indicate that this compound may influence gene expression patterns by interacting with nucleic acids, although further research is required to elucidate these mechanisms fully.
Properties
Molecular Formula |
C8H10IN3 |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(5-iodo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
XMRNZNSLZPKYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N=C(N)N |
Origin of Product |
United States |
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